Clindamycin B

Description

Properties

IUPAC Name |

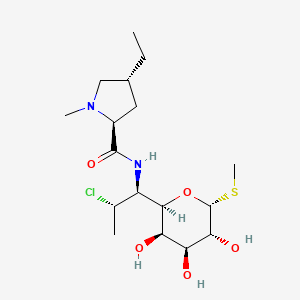

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQYIIRIOVIPLI-MHXMMLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18323-43-8 | |

| Record name | Clindamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Clindamycin B mechanism of action"

An In-Depth Technical Guide on the Core Mechanism of Action of Clindamycin

Executive Summary

Clindamycin, a semisynthetic lincosamide antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This is achieved through a high-affinity interaction with the 50S subunit of the bacterial ribosome, a critical component of the cellular protein synthesis machinery. By binding within the peptidyl transferase center (PTC), clindamycin sterically obstructs the proper positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This guide provides a detailed examination of the molecular interactions, binding kinetics, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for clindamycin is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect at typical concentrations and a bactericidal effect at higher concentrations.[1][2][3] The process is highly specific to the prokaryotic ribosome, which accounts for its selective toxicity against bacteria.

The overall inhibitory pathway can be summarized as follows:

Caption: High-level overview of Clindamycin's mechanism of action.

Clindamycin binds to the 23S rRNA component of the 50S ribosomal subunit.[4] This interaction occurs at the peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation.[5][6] The binding of the drug physically blocks the progression of the nascent peptide chain and interferes with the binding of aminoacyl-tRNA at the A-site and peptidyl-tRNA at the P-site.[5][6]

Molecular Binding Site and Interactions

High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the clindamycin binding pocket within the PTC.[1][7][8] The drug establishes a network of interactions with specific nucleotides of the 23S rRNA, primarily within domain V.

Key interactions include:

-

Hydrogen Bonds: The galactose sugar moiety of clindamycin forms several hydrogen bonds with nucleotides A2058, A2059, A2503, and G2505.[5][9] The bridging amine group can also form a hydrogen bond with the ribose of G2505.[7]

-

Van der Waals Contacts: The drug makes extensive van der Waals contacts with the ribosome, which contribute significantly to binding affinity. The hydrophobic propyl group is desolvated through packing interactions with C2452.[7][10]

-

Steric Interference: The propyl pyrrolidinyl portion of clindamycin extends towards the A-site, where it sterically clashes with the incoming aminoacyl-tRNA, preventing its correct positioning for peptide bond formation.[5][7]

Caption: Molecular interactions between Clindamycin and the 23S rRNA.

Kinetic analyses have revealed a two-step binding mechanism. Clindamycin first forms an initial, competitive "encounter complex" (CI) at the ribosomal A-site. This complex then slowly isomerizes to a more stable, tighter complex (C*I), where the drug is positioned nearer to the P-site, leading to a decreased velocity of peptide bond formation.[11][12]

Quantitative Analysis of Inhibition

The inhibitory potency of clindamycin has been quantified using various in vitro assays. Cell-free translation systems are commonly employed to determine the concentration of the drug required to inhibit protein synthesis by 50% (IC50).

| Parameter | Organism/System | Value | Reference |

| IC50 | Staphylococcus aureus cell-free translation system | 0.07 ± 0.002 µg/mL | [13] |

| IC50 | Escherichia coli cell-free translation system | 0.6 ± 0.06 µg/mL | [13] |

These data demonstrate that clindamycin is significantly more potent against the ribosomes of Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli.[13] This difference in potency may be attributed to factors beyond ribosomal binding, such as cell permeability.[13]

Experimental Protocols for Mechanism Elucidation

The detailed mechanism of clindamycin has been uncovered through a combination of structural biology, biochemical, and microbiological techniques.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural methods provide atomic-level resolution of the antibiotic bound to the ribosome.

-

Principle: Determine the three-dimensional structure of the clindamycin-ribosome complex.

-

Methodology:

-

Purification: High-purity 70S ribosomes or 50S subunits are isolated from bacterial cultures (e.g., E. coli, S. aureus).[13]

-

Complex Formation: The purified ribosomes are incubated with an excess of clindamycin to ensure saturation of the binding site.

-

Crystallization (X-ray): The ribosome-drug complex is crystallized using techniques like vapor diffusion.[10]

-

Vitrification (Cryo-EM): The complex is flash-frozen in a thin layer of vitreous ice.[8][14]

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam, or the vitrified sample is imaged in a transmission electron microscope.[8][13]

-

Structure Determination: Diffraction patterns (X-ray) or particle images (Cryo-EM) are processed to reconstruct a 3D electron density map, into which the atomic model of the complex is built and refined.[8][9]

-

Chemical Footprinting

This biochemical technique identifies the specific rRNA nucleotides that are in close contact with the bound antibiotic.

-

Principle: A bound drug protects the rRNA nucleotides in its binding site from modification by chemical probes.

-

Methodology: A detailed workflow is outlined below. The probes used are typically dimethyl sulfate (DMS), which modifies accessible adenines and cytosines, and kethoxal, which modifies accessible guanines.[11]

Caption: Experimental workflow for chemical footprinting analysis.

In Vitro Translation Inhibition Assay

This assay directly measures the functional impact of the antibiotic on protein synthesis.

-

Principle: Quantify the synthesis of a reporter protein (e.g., luciferase) in a cell-free system in the presence of varying concentrations of clindamycin.

-

Methodology:

-

System Preparation: A cell-free extract containing all necessary translation components (ribosomes, tRNAs, enzymes) is prepared from the target bacterium (e.g., S. aureus).[13]

-

Assay Setup: The extract is mixed with a messenger RNA (mRNA) template for a reporter protein, amino acids, an energy source, and serial dilutions of clindamycin.

-

Incubation: The reaction is incubated to allow for protein synthesis.

-

Quantification: The amount of synthesized reporter protein is measured (e.g., via luminescence for luciferase).

-

Data Analysis: The results are plotted against drug concentration to determine the IC50 value.[13]

-

Conclusion

The mechanism of action of clindamycin is a well-characterized process centered on the targeted inhibition of the bacterial ribosome. By binding to a specific site on the 23S rRNA within the peptidyl transferase center, clindamycin effectively arrests protein synthesis by sterically hindering the catalytic process of peptide bond formation. This detailed molecular understanding, derived from advanced structural and biochemical studies, is fundamental for comprehending its antibacterial activity and provides a critical foundation for addressing challenges such as antibiotic resistance and the development of next-generation antimicrobial agents.

References

- 1. Clindamycin - Wikipedia [en.wikipedia.org]

- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 6. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Clindamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin. It is a widely utilized antimicrobial agent effective against a range of Gram-positive and anaerobic bacteria.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of clindamycin, with a special focus on its mechanism of action, resistance patterns, and the underlying experimental methodologies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Pharmacokinetics

Clindamycin exhibits favorable pharmacokinetic properties, including rapid absorption and wide distribution in body tissues. Its metabolism is primarily hepatic, with excretion through both renal and fecal routes.

Absorption

Clindamycin is rapidly and almost completely absorbed following oral administration, with a bioavailability of approximately 90%.[1][4] The presence of food does not significantly affect its absorption.[5] Peak serum concentrations are typically reached within 45 to 60 minutes after oral ingestion.[5] When administered intramuscularly, peak concentrations are achieved in about 1 to 3 hours.[5] Intravenous infusion results in the immediate attainment of peak serum levels.[5]

Distribution

Clindamycin is widely distributed throughout the body, including bone, but does not readily cross the blood-brain barrier to enter the cerebrospinal fluid.[4][6] It exhibits concentration-dependent protein binding, ranging from 60% to 94%, primarily to alpha-1-acid glycoprotein.[4]

Metabolism

The liver is the primary site of clindamycin metabolism, mainly through the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[4][5][6] The major metabolites are clindamycin sulfoxide (an oxidative metabolite) and N-desmethylclindamycin.[4][5][6]

Excretion

Clindamycin and its metabolites are excreted in both urine and feces. Approximately 10% of the bioactive drug is eliminated in the urine, and about 3.6% is excreted in the feces, with the remainder being inactive metabolites.[4][6] The elimination half-life of clindamycin is approximately 2.5 to 3 hours in adults and children.[4][5]

Table 1: Summary of Clindamycin Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~90% | [1][4] |

| Time to Peak Concentration (Oral) | 45-60 minutes | [5] |

| Protein Binding | 60-94% (concentration-dependent) | [4] |

| Volume of Distribution | 43-74 L | [4] |

| Primary Metabolism | Hepatic (CYP3A4, CYP3A5) | [4][5][6] |

| Elimination Half-life | 2.5-3 hours | [4][5] |

| Excretion | Urine (~10% active), Feces (~3.6% active) | [4][6] |

Pharmacodynamics

The pharmacodynamic profile of clindamycin is characterized by its bacteriostatic action, which can become bactericidal at higher concentrations. Its efficacy is primarily linked to the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen.

Mechanism of Action

Clindamycin exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[1][5] It binds to the 23S rRNA component of the 50S ribosomal subunit, thereby interfering with the translocation step of peptide chain elongation.[1][7] This action prevents the ribosome from moving along the messenger RNA (mRNA), halting the synthesis of essential proteins required for bacterial growth and replication.[3]

Spectrum of Activity

Clindamycin is effective against a variety of bacteria, including:

-

Gram-positive aerobes: Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus pneumoniae, and Streptococcus pyogenes.[1]

-

Anaerobic bacteria: Bacteroides fragilis.[8]

Macrolide-Lincosamide-Streptogramin B (MLSB) Resistance

A significant aspect of clindamycin's pharmacodynamics is the potential for cross-resistance with macrolides (e.g., erythromycin) and streptogramin B antibiotics.[1] This phenomenon, known as MLSB resistance, can be either constitutive (cMLSB) or inducible (iMLSB).[9][10]

-

Mechanism: MLSB resistance is primarily mediated by the erm gene, which encodes for a methylase enzyme that modifies the 23S rRNA at the antibiotic binding site.[9][11] This modification reduces the affinity of all three classes of antibiotics to the ribosome.

-

Inducible Resistance: In iMLSB resistance, the erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[1][10] This means that while a bacterium may initially appear susceptible to clindamycin in vitro, treatment can fail in vivo if an inducing macrolide is also present, or if spontaneous mutations lead to constitutive expression of the resistance gene.[10]

Table 2: Minimum Inhibitory Concentrations (MICs) for Selected Pathogens

| Pathogen | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus | 0.016 - >256 | [7] |

| Streptococcus pneumoniae | 0.002 - >256 | [7] |

| Streptococcus pyogenes | <0.015 - >64 | [7] |

| Bacteroides fragilis | 0.25 - 512 | [12] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of clindamycin against various bacterial strains is a crucial pharmacodynamic parameter. A standard method for its determination is the agar dilution method.

Protocol: Agar Dilution Method

-

Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, known concentration of clindamycin.

-

Bacterial Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized density (e.g., 0.5 McFarland standard).

-

Inoculation: A small, standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate.

-

Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacteria being tested.

-

MIC Determination: The MIC is recorded as the lowest concentration of clindamycin that completely inhibits the visible growth of the bacterium.

In Vivo Efficacy Studies in Animal Models

Animal models are essential for evaluating the in vivo efficacy of antibiotics. A common model for assessing the activity of clindamycin is the murine systemic infection model.

Protocol: Murine Systemic Infection Model

-

Animal Model: A cohort of mice is used for the study.

-

Induction of Infection: Mice are intraperitoneally inoculated with a lethal dose of a pathogenic bacterium, such as Staphylococcus aureus.

-

Treatment Administration: At a specified time post-infection, different groups of mice are treated with varying doses of clindamycin, typically administered subcutaneously or intravenously. A control group receives a placebo.

-

Monitoring and Outcome Assessment: The survival rate and motor performance of the mice in each group are monitored over a defined period.

-

Data Analysis: The efficacy of clindamycin is determined by comparing the survival rates and other clinical parameters of the treated groups with the control group.

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow: MIC Determination via Agar Dilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Logical Relationship: Inducible MLSB Resistance

Caption: The logical pathway of inducible MLSB resistance to Clindamycin.

References

- 1. Clindamycin - Wikipedia [en.wikipedia.org]

- 2. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clindamycin: Uses, Dosage & Side Effects - Drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 8. droracle.ai [droracle.ai]

- 9. Resistance of Group B Streptococcus to Selected Antibiotics, Including Erythromycin and Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Failure of Clindamycin To Eradicate Infection with Beta-Hemolytic Streptococci Inducibly Resistant to Clindamycin in an Animal Model and in Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin Resistance [pdb101.rcsb.org]

- 12. drugs.com [drugs.com]

An In-depth Technical Guide to the Solubility and Stability of Clindamycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of Clindamycin B. This compound is primarily recognized as a process-related impurity and a potential degradation product of Clindamycin, a lincosamide antibiotic. A thorough understanding of its physicochemical properties is crucial for the development, manufacturing, and quality control of Clindamycin-based pharmaceutical products.

Chemical Identity and Physical Properties

This compound is structurally similar to Clindamycin, differing by the substitution of an ethyl group for the propyl group on the pyrrolidine ring. This structural difference influences its physicochemical properties, including solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | PubChem |

| Molecular Formula | C₁₇H₃₁ClN₂O₅S | PubChem |

| Molecular Weight | 410.96 g/mol | PubChem |

| CAS Number | 18323-43-8 | PubChem |

| Appearance | White to off-white solid | BOC Sciences |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature, likely due to its status as a minor impurity. However, qualitative descriptions and information regarding its phosphate salt provide some insight into its solubility characteristics.

Table 2: Qualitative Solubility of this compound and its Phosphate Salt

| Compound | Solvent | Solubility | Source |

| This compound | Chloroform | Slightly Soluble | ChemicalBook Safety Data Sheet |

| Dichloromethane | Slightly Soluble | ChemicalBook Safety Data Sheet | |

| Methanol | Slightly Soluble | ChemicalBook Safety Data Sheet | |

| This compound 2-Phosphate Ammonium Salt | Methanol | Slightly Soluble[1] | Benchchem |

| Water | Slightly Soluble[1] | Benchchem |

The phosphate salt, this compound 2-phosphate, is noted to have enhanced water solubility compared to the parent compound, a common strategy to improve the aqueous solubility of drug molecules for formulation purposes.[1]

Stability Profile and Degradation Pathways

This compound is often identified in stability studies of Clindamycin and its derivatives, particularly under forced degradation conditions. While specific kinetic data for the degradation of isolated this compound is limited, its formation as a degradation product provides clues about its stability.

Clindamycin itself exhibits maximum stability in the pH range of 3-5.[2][3] It is known to be susceptible to degradation under acidic, basic, and oxidative stress.[2] this compound-2-phosphate has been identified as a principal degradation product of Clindamycin 2-phosphate in bulk drug and formulations, particularly under conditions of heat and pH changes.[1][4] This suggests that the pathways leading to the formation of this compound and its derivatives are relevant to the overall stability of Clindamycin drug products.

Forced degradation studies on Clindamycin phosphate have shown the formation of various impurities, including this compound phosphate, under conditions such as exposure to 3% hydrogen peroxide and humidity.[5][6]

Diagram 1: Relationship of this compound to Clindamycin

Caption: Structural relationship between Clindamycin and this compound.

Experimental Protocols

The analysis of this compound is typically performed as part of the impurity profiling of Clindamycin. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Stability-Indicating HPLC Method for the Determination of Clindamycin and Related Substances (including this compound)

This protocol is a composite based on several published methods for the analysis of Clindamycin and its impurities.[2][3][7]

Objective: To separate and quantify Clindamycin and its related substances, including this compound, in a drug substance or product, demonstrating the stability-indicating nature of the method.

Materials and Reagents:

-

Clindamycin reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Ammonium hydroxide or other suitable base for pH adjustment

-

Water (HPLC grade)

-

Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 6.0) and an organic modifier (e.g., acetonitrile). A typical mobile phase composition could be a mixture of acetonitrile, phosphate buffer, and water.[2]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40-45 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of the Clindamycin reference standard in the mobile phase or a suitable diluent.

-

Prepare a stock solution of the this compound reference standard.

-

Prepare a system suitability solution containing both Clindamycin and this compound to demonstrate adequate resolution.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the drug substance or product in the diluent to a known concentration.

-

-

Forced Degradation Study:

-

Acid Hydrolysis: Treat the sample with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the solution before injection.

-

Base Hydrolysis: Treat the sample with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature for a defined period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the sample with hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105 °C) for a defined period.

-

Photolytic Degradation: Expose the drug substance or solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Analysis:

-

Inject the standard solutions, sample solutions, and degraded sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

-

Data Evaluation:

-

Identify the peaks corresponding to Clindamycin and this compound based on their retention times compared to the reference standards.

-

Calculate the amount of this compound and other impurities in the undegraded and degraded samples.

-

Evaluate the peak purity of the Clindamycin peak in the degraded samples to ensure no co-elution with degradation products.

-

Diagram 2: Experimental Workflow for Stability Testing

References

- 1. This compound 2-Phosphate Ammonium Salt | 54887-31-9 | Benchchem [benchchem.com]

- 2. Clindamycin Impurity (Sulfone) | 887402-22-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. emergingstandards.usp.org [emergingstandards.usp.org]

- 6. emergingstandards.usp.org [emergingstandards.usp.org]

- 7. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Clindamycin B

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the biological activity of Clindamycin B. It details its mechanism of action, antimicrobial spectrum, and the key experimental protocols used for its evaluation, with a focus on quantitative data and procedural workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other lincosamide antibiotics, functions by arresting bacterial protein synthesis. Its primary target is the 50S subunit of the bacterial ribosome. The binding is reversible and primarily bacteriostatic, though bactericidal effects can be observed at higher concentrations.[1][2]

This compound binds to the 23S rRNA component of the 50S subunit, at or near the peptidyl transferase center (PTC).[3][4] This interaction sterically interferes with the correct positioning of the aminoacyl-tRNA at the ribosomal A-site and the peptidyl-tRNA at the P-site.[5] The consequence is the inhibition of peptide bond formation and the disruption of ribosomal translocation, which effectively halts the elongation of the nascent polypeptide chain, leading to the cessation of bacterial growth.[2][6] The binding site for lincosamides overlaps with those for macrolides and streptogramin B, which can result in cross-resistance.[3][4]

References

- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clindamycin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 6. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Analysis of Clindamycin B in Pharmaceutical Formulations

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clindamycin B, a key related substance of Clindamycin, in various pharmaceutical formulations. The described protocol offers a robust and efficient workflow for researchers, scientists, and drug development professionals engaged in quality control and stability testing of Clindamycin-based drug products. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for the accurate quantification of this compound. Detailed experimental protocols for sample preparation of injection and topical gel formulations, along with comprehensive LC-MS/MS parameters, are provided.

Introduction

Clindamycin is a widely used lincosamide antibiotic effective against a variety of bacterial infections. During its synthesis and storage, impurities such as this compound can arise.[1][2] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. This application note details a specific and sensitive LC-MS/MS method for the analysis of this compound in pharmaceutical formulations, offering significant advantages in terms of speed and selectivity over traditional HPLC-UV methods.

Experimental

Instrumentation and Consumables

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid.

-

Standards: this compound and Clindamycin Hydrochloride reference standards. Lincomycin can be used as an internal standard.[3]

Standard Preparation

Reference standards of this compound and an internal standard (e.g., Lincomycin) are to be prepared in a suitable diluent, typically a mixture of the initial mobile phase components. A series of calibration standards are prepared by serial dilution to cover the expected concentration range of the impurity in the samples.

Sample Preparation

-

Accurately transfer a volume of the Clindamycin Phosphate injection solution equivalent to 25.0 mg of Clindamycin into a 5 mL volumetric flask.

-

Dilute to volume with the diluent (e.g., a mixture of mobile phase A and B) and mix thoroughly to obtain a stock solution.

-

Further dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with the diluent and mix well to achieve the final sample solution.

-

Accurately weigh an amount of the gel formulation and transfer it to a suitable container.

-

Add a precise volume of an appropriate extraction solvent (e.g., a mixture of acetonitrile and water) to disperse the gel.

-

Vortex or sonicate the mixture to ensure complete dissolution of the active ingredient and the impurity.

-

Centrifuge the sample to precipitate any insoluble excipients.

-

Collect the supernatant and, if necessary, perform a further dilution with the mobile phase to bring the concentration of this compound within the calibration range.

LC-MS/MS Method

Liquid Chromatography

The chromatographic separation is achieved using a gradient elution on a C18 column.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | (A representative gradient is provided below) |

| 0.0 - 1.0 min | 95% A |

| 1.0 - 5.0 min | Linear gradient to 5% A |

| 5.0 - 7.0 min | Hold at 5% A |

| 7.1 - 9.0 min | Return to 95% A and equilibrate |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode. The specific MRM transitions for this compound and a suitable internal standard are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 411.1 | 112.1 | To be optimized |

| Clindamycin | 425.2 | 126.1 | To be optimized |

| Lincomycin (IS) | 407.2 | 126.0 | To be optimized |

Note: The molecular weight of this compound is 410.97 g/mol . The precursor ion in positive ESI mode would be [M+H]+ at m/z 411.1. The product ion is inferred from the common fragmentation pathway of lincosamides, which often involves the cleavage of the amide bond, leading to a fragment representing the substituted pyrrolidine ring. For this compound, which has an ethyl group instead of a propyl group on the pyrrolidine ring compared to Clindamycin, a characteristic fragment would be at m/z 112.1. Collision energy should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that should be validated for this method. The data presented here for Clindamycin is based on existing literature and should be established specifically for this compound during method validation.[4]

Table 1: Linearity and Range

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | To be determined | > 0.99 |

| Clindamycin | 0.5 - 50 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low, Mid, High | < 15% | < 15% | 85 - 115% |

| Clindamycin | Low, Mid, High | < 10% | < 10% | 90 - 110% |

Table 3: Limits of Detection and Quantification

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | To be determined | To be determined |

| Clindamycin | Variable, typically low ng/mL range | Variable, typically low ng/mL range |

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical relationship for impurity analysis.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and selective approach for the quantitative analysis of this compound in pharmaceutical formulations. The detailed protocols for sample preparation and instrumental analysis, combined with the high selectivity of tandem mass spectrometry, make this method highly suitable for routine quality control and stability studies in the pharmaceutical industry. The provided workflow and logical diagrams offer a clear overview of the analytical process and its importance in ensuring drug product quality.

References

Application Notes and Protocols: Reference Standards for Clindamycin B

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clindamycin B is a key related substance and a specified impurity of Clindamycin, a lincosamide antibiotic.[1][2] The accurate identification and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Clindamycin-based drug substances and products. These application notes provide essential information and protocols for the use of this compound reference standards in analytical testing.

Reference Standard Specifications

A reference standard is a highly purified compound used as a measurement base in analytical assays. The this compound reference standard is primarily used for the identification and quantification of this impurity in Clindamycin Hydrochloride and Clindamycin Phosphate raw materials and finished products.

Table 1: this compound Reference Standard Specifications

| Parameter | Specification | Source(s) |

| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | [2] |

| Synonyms | Clindamycin Hydrochloride Impurity B, 7-Deoxy-7-chloro-N-demethyllincomycin | [2] |

| CAS Number | 18323-43-8 (for base) | [3] |

| Molecular Formula | C₁₇H₃₁ClN₂O₅S | [2] |

| Molecular Weight | 410.96 g/mol | [2] |

| Typical Purity | ≥95% (as-is basis) | Varies by supplier |

| Storage Conditions | Store at 2-8°C in a refrigerator, protected from light and moisture.[4] | [4][5] |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[5] | [5] |

Application Notes

Impurity Profiling and Quantification

The primary application of the this compound reference standard is in the chromatographic analysis of Clindamycin drug substances and products. Pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate the control of related substances.[6][7] The reference standard is used to:

-

Identify the this compound peak in a chromatogram based on its retention time relative to the main Clindamycin peak.

-

Quantify the amount of this compound present, ensuring it does not exceed the limits specified in the monograph.

Analytical Method Validation

During the development and validation of new analytical methods for Clindamycin, the this compound reference standard is essential for demonstrating method specificity.[8][9][10] It is used to prove that the analytical procedure can unequivocally assess the analyte in the presence of its impurities. This involves spiking experiments where the reference standard is added to the Clindamycin sample to confirm peak separation and resolution.

Caption: Logical relationship of the this compound reference standard in quality control.

Experimental Protocols

Protocol 1: Quantification of this compound by Reverse-Phase HPLC

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in a Clindamycin Hydrochloride drug substance.

Objective: To accurately quantify the percentage of this compound impurity relative to the Clindamycin active pharmaceutical ingredient (API).

A. Materials and Reagents

-

This compound Reference Standard

-

USP Clindamycin Hydrochloride Reference Standard[6]

-

Clindamycin Hydrochloride Test Sample

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Phosphoric Acid (AR Grade)

-

Purified Water (HPLC Grade)

B. Instrumentation

-

HPLC system with a UV detector (e.g., Agilent 1290 Infinity II, Waters Alliance e2695)[8][11]

-

Analytical Balance

-

Sonicator

-

pH Meter

C. Chromatographic Conditions The following conditions are based on established methods for analyzing Clindamycin and its related impurities.[6][8][11][12]

Table 2: Chromatographic Conditions for RP-HPLC Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm packing (L1)[6] |

| Mobile Phase | Mix acetonitrile, methanol, and a pH 3.0 potassium dihydrogen phosphate buffer. The exact ratio should be optimized to achieve system suitability. A common starting point is a mix of organic solvents and aqueous buffer.[7] |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 40°C[8] |

| Detection Wavelength | 210 nm[6][13] or 205 nm[8] |

| Injection Volume | 10 - 20 µL[6][8] |

| Run Time | Sufficient to elute all components; typically 1.5 to 6 times the retention time of the main Clindamycin peak.[6][7] |

D. Preparation of Solutions

Caption: Workflow for preparing the this compound reference standard solution.

-

Standard Solution (for Identification):

-

Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the Mobile Phase. Mix well. This solution has a concentration of approximately 0.1 mg/mL.

-

-

Test Solution:

-

System Suitability Solution (SSS):

-

Prepare a solution in the Mobile Phase containing approximately 1.0 mg/mL of USP Clindamycin Hydrochloride RS and an appropriate concentration of this compound RS (e.g., 0.05 mg/mL) to demonstrate adequate resolution.[6]

-

E. Procedure

References

- 1. ovid.com [ovid.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound 2-Phosphate | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. drugfuture.com [drugfuture.com]

- 8. emergingstandards.usp.org [emergingstandards.usp.org]

- 9. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 11. academic.oup.com [academic.oup.com]

- 12. thaiscience.info [thaiscience.info]

- 13. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

Application Note: Quantification of Clindamycin B in Bulk Clindamycin Hydrochloride Drug Substance by High-Performance Liquid Chromatography (HPLC)

Introduction

Clindamycin is a lincosamide antibiotic used to treat a variety of bacterial infections.[1][2] Clindamycin B is a known impurity in clindamycin bulk drug substance that is formed from lincomycin B, a normal by-product of the fermentation process used to produce the precursor, lincomycin.[2] Regulatory bodies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for the quantification of this compound in bulk clindamycin hydrochloride is essential for quality control in pharmaceutical manufacturing.

This application note describes a detailed protocol for the quantification of this compound in bulk clindamycin hydrochloride drug substance using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is based on established analytical principles for the separation and quantification of clindamycin and its related substances.[3][4][5]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram:

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

1. Materials and Reagents

-

Clindamycin Hydrochloride Bulk Drug Substance (Sample)

-

This compound Reference Standard

-

Clindamycin Hydrochloride Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Potassium Hydroxide (AR Grade) or Phosphoric Acid (AR Grade) for pH adjustment

-

Water (HPLC Grade)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Chromatographic Conditions

The following chromatographic conditions are based on a typical reversed-phase HPLC method for the analysis of clindamycin and its related substances.[4]

| Parameter | Value |

| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | A mixture of 45 volumes of acetonitrile and 55 volumes of a 6.8 g/L solution of potassium dihydrogen phosphate, with the pH adjusted to 7.5 with potassium hydroxide. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 40 °C |

| Run Time | Approximately twice the retention time of clindamycin to ensure elution of all impurities. |

4. Preparation of Solutions

4.1. Mobile Phase Preparation

-

Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the buffer solution to 7.5 using a potassium hydroxide solution.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing 450 mL of acetonitrile with 550 mL of the prepared phosphate buffer.

-

Degas the mobile phase by sonication or other suitable means before use.

4.2. Standard Solution Preparation

-

This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution (e.g., 1 µg/mL): Dilute the this compound Stock Solution with the mobile phase to obtain a final concentration of approximately 1 µg/mL. This concentration may need to be adjusted based on the expected level of the impurity in the sample.

4.3. Sample Solution Preparation

-

Sample Stock Solution (e.g., 1000 µg/mL of Clindamycin HCl): Accurately weigh about 50 mg of the Clindamycin Hydrochloride bulk drug substance into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. A system suitability solution containing both clindamycin hydrochloride and this compound should be injected. The acceptance criteria should be established based on internal validation data.

| Parameter | Acceptance Criteria |

| Tailing Factor | Not more than 2.0 for the clindamycin peak. |

| Theoretical Plates | Not less than 2000 for the clindamycin peak. |

| Resolution | Minimum resolution of 1.5 between clindamycin and this compound peaks. |

| %RSD of Peak Areas | Not more than 2.0% for replicate injections of the standard solution. |

6. Data Analysis and Quantification

The amount of this compound in the bulk drug substance is calculated using the external standard method.

-

Calculation Formula:

Where:

-

Area_Sample is the peak area of this compound in the sample chromatogram.

-

Area_Standard is the average peak area of this compound from the working standard solution injections.

-

Conc_Standard is the concentration of the this compound working standard solution (in mg/mL).

-

Conc_Sample is the concentration of the Clindamycin Hydrochloride sample solution (in mg/mL).

-

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format. Below are example tables for presenting method validation and sample analysis results.

Table 1: Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.999 for this compound | ≥ 0.999 |

| Range (µg/mL) | 0.1 - 5.0 | - |

| LOD (µg/mL) | 0.03 | - |

| LOQ (µg/mL) | 0.1 | - |

| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |

| Precision (%RSD) | < 2.0% | ≤ 2.0% |

Table 2: Sample Analysis Results

| Sample Batch No. | This compound Peak Area | Calculated % this compound | Specification Limit |

| Batch A | [Insert Area] | [Insert %] | e.g., ≤ 0.5% |

| Batch B | [Insert Area] | [Insert %] | e.g., ≤ 0.5% |

| Batch C | [Insert Area] | [Insert %] | e.g., ≤ 0.5% |

Logical Relationships

The relationship between clindamycin and its common impurities, including this compound, is illustrated below.

Caption: Relationship of Clindamycin to its precursor and impurities.

The described HPLC method provides a reliable and robust approach for the quantification of this compound in bulk clindamycin hydrochloride drug substance. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are crucial for maintaining the quality and safety of clindamycin-containing pharmaceutical products. The method should be fully validated according to ICH guidelines before its implementation in a quality control laboratory.

References

- 1. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 2. ovid.com [ovid.com]

- 3. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Clindamycin B in a Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Clindamycin B, a close analog of the antibiotic Clindamycin. The procedure is adapted from established methods for the synthesis of Clindamycin from its precursor, Lincomycin. This compound is derived from Lincomycin B, which differs from Lincomycin A by the presence of an ethyl group instead of a propyl group on the pyrrolidine ring.

Introduction

Clindamycin is a semi-synthetic lincosamide antibiotic derived from Lincomycin.[1] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation.[2][3] this compound is the 7(S)-chloro-7-deoxylincomycin B derivative and is expected to exhibit a similar mechanism of action. This protocol outlines the necessary steps for the preparation of this compound from Lincomycin B, including the isolation of the starting material, the chlorination reaction, and the purification of the final product.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Lincomycin B | C₁₇H₃₂N₂O₆S | 392.51 | 2520-24-3 |

| This compound | C₁₇H₃₁ClN₂O₅S | 410.96 | 18323-43-8 |

| Clindamycin | C₁₈H₃₃ClN₂O₅S | 424.98 | 18323-44-9 |

Table 2: Summary of a Representative Synthesis Protocol for a Clindamycin Analog

| Parameter | Value/Condition | Reference/Note |

| Starting Material | Lincomycin Hydrochloride | [4] |

| Chlorinating Agent | Solid Phosgene (Triphosgene) | [4] |

| Solvent | Chloroform | [4] |

| Catalyst | Dimethylformamide (DMF) | [4] |

| Reaction Temperature | 30-50 °C | [4] |

| Reaction Time | 48 hours | [4] |

| Hydrolysis Reagent | Sodium Hydroxide | [4] |

| Purification Method | Crystallization | [4] |

| Reported Yield | ~90% (for Clindamycin) | [5] |

Note: This table is based on a protocol for Clindamycin synthesis and serves as a reference for the adapted this compound protocol.

Experimental Protocols

Preparation of Lincomycin B Hydrochloride (Starting Material)

Lincomycin B is often present as a co-product in fermentation broths of Streptomyces lincolnensis and can be isolated from commercial Lincomycin preparations.[6]

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

A preparative HPLC method can be employed to separate Lincomycin B from Lincomycin A.[7]

-

Column: A suitable reversed-phase preparative column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or dilute hydrochloric acid).[7]

-

Detection: UV at 210 nm.[7]

-

Procedure:

-

Dissolve the mixture of Lincomycin hydrochlorides in the initial mobile phase.[7]

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the Lincomycin B peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

The resulting solid can be further purified by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield pure Lincomycin B hydrochloride.[8]

-

Synthesis of this compound

This protocol is adapted from the synthesis of Clindamycin from Lincomycin. The key step is the nucleophilic substitution of the 7-hydroxyl group with a chlorine atom with inversion of configuration.[2]

Methodology: Chlorination using Thionyl Chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend Lincomycin B hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent such as chloroform or dichloromethane.

-

Addition of Reagent: Cool the suspension in an ice bath. Slowly add thionyl chloride (approximately 2.0-3.0 equivalents) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into a beaker containing crushed ice to quench the excess thionyl chloride.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

-

-

Formation of Hydrochloride Salt and Purification:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like acetone.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise until the solution is acidic.

-

The this compound hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the final product.

-

Characterization of this compound

-

Mass Spectrometry: The identity of the synthesized this compound can be confirmed by mass spectrometry. The expected molecular ion for the free base would be [M+H]⁺ at m/z 411.17.[9]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and stereochemistry of the final product. The spectra should be consistent with the structure of 7-chloro-7-deoxylincomycin B.

-

HPLC: The purity of the synthesized this compound can be determined by analytical HPLC.[10]

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for this compound synthesis.

References

- 1. Clindamycin - Wikipedia [en.wikipedia.org]

- 2. Lincomycin - Wikipedia [en.wikipedia.org]

- 3. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. scribd.com [scribd.com]

- 6. US4271266A - Process for preparing lincomycin - Google Patents [patents.google.com]

- 7. CN111116686A - Preparation method of lincomycin hydrochloride component B - Google Patents [patents.google.com]

- 8. CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google Patents [patents.google.com]

- 9. This compound | C17H31ClN2O5S | CID 71776756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Clindamycin B Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for the evaluation of Clindamycin B cytotoxicity. Detailed protocols for key assays are provided to ensure reproducible and accurate results.

Introduction

Clindamycin, a lincosamide antibiotic, has demonstrated potential cytotoxic effects in various cell types, indicating its potential for repositioning in therapeutic areas beyond infectious diseases, such as oncology. Accurate assessment of its cytotoxic profile is crucial for understanding its mechanism of action and for preclinical drug development. This document outlines protocols for three standard cell-based assays to quantify the cytotoxic effects of this compound: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

Data Presentation: this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, as determined by the assays described herein. These values serve as a reference for expected cytotoxic potency.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| Glioblastoma (NGT41) | WST-1 | 72 | ~440 | [1] |

| Hepatocytes (Rat) | MTT | 24 | > 64 µg/mL* |

*Note: In this study, Clindamycin nanobiotics showed an IC50 of 45.8±2.45 µg/ml, while the conventional antibiotic was > 64 µg/ml. The molar concentration is not provided in the source.

Signaling Pathways Implicated in this compound Cytotoxicity

Current research suggests that this compound may exert its cytotoxic effects, at least in part, through the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[2][3] Clindamycin has been observed to inhibit the mTORC1 complex, leading to downstream effects on protein synthesis and cell cycle progression.[1]

Experimental Protocols

The following section provides detailed, step-by-step protocols for assessing this compound cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

This compound stock solution

-

Target cells in culture

-

96-well tissue culture plates

-

Complete culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring >90% viability.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (control) and untreated wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant, which is an indicator of compromised cell membrane integrity.

Materials:

-

This compound stock solution

-

Target cells in culture

-

96-well tissue culture plates

-

Serum-free culture medium

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol, using serum-free medium for the final incubation with this compound to avoid background LDH activity from serum.

-

-

Sample Collection:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Controls:

-

Spontaneous LDH release: Supernatant from untreated cells.

-

Maximum LDH release: Supernatant from untreated cells lysed with lysis buffer.

-

Background control: Culture medium alone.

-

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound stock solution

-

Target cells in culture

-

6-well tissue culture plates

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

-

Cell Harvesting and Washing:

-

Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Populations:

-

Viable: Annexin V-negative, PI-negative

-

Early Apoptotic: Annexin V-positive, PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

-

-

References

Troubleshooting & Optimization

Technical Support Center: Improving Clindamycin B Synthesis

Welcome to the technical support center for optimizing the synthesis of Clindamycin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during this compound synthesis, impacting your yield.

Issue 1: Low Yield of this compound in Fermentation

Q1: My Streptomyces culture is showing poor growth and low antibiotic production. What are the initial environmental parameters I should check?

A1: Suboptimal environmental conditions are a common cause of low yield. You should first verify and optimize the following parameters for your Streptomyces strain[1]:

-

Temperature: The optimal temperature for antibiotic production can differ from the optimal growth temperature. For many Streptomyces species, the ideal temperature for secondary metabolite production is around 35°C[1].

-

pH: The initial pH of the fermentation medium is critical. A neutral pH of 7.0 is often optimal for antibiotic production in Streptomyces[1].

-

Agitation Rate: Proper aeration and mixing are essential. An agitation rate of around 200 rpm is often effective[1].

Experimental Protocol: Optimization of Fermentation Conditions

-

Inoculum Preparation: Prepare a spore suspension or vegetative inoculum of your Streptomyces strain under sterile conditions.

-

Medium Preparation: Prepare a suitable production medium, such as Glucose Soybean Meal Broth[1]. Aliquot the medium into multiple flasks.

-

Parameter Variation:

-

Temperature: Inoculate a set of flasks and incubate them at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) while keeping other parameters constant.

-

pH: Adjust the initial pH of the medium in another set of flasks to various levels (e.g., 5.0, 6.0, 7.0, 8.0) before inoculation.

-

Agitation: Place inoculated flasks in shakers set to different agitation speeds (e.g., 150 rpm, 200 rpm, 250 rpm).

-

-

Fermentation: Incubate the cultures for a set period, typically 7 days[1].

-

Analysis: At the end of the fermentation, harvest the broth and measure the biomass (e.g., dry cell weight) and the concentration of this compound using a suitable analytical method like HPLC.

Q2: I've optimized the basic environmental conditions, but the yield is still suboptimal. What's the next step?

A2: If basic fermentation parameters are optimized, consider precursor feeding strategies. The biosynthesis of this compound is a complex process, and the availability of specific precursors can be a limiting factor. Supplementing the culture medium with precursors can significantly enhance the yield[2][3].

Precursor Feeding Strategies

| Precursor | Rationale | Potential Impact on Yield |

| L-proline, L-tyrosine, L-alanine | These amino acids are precursors for the propylproline moiety of lincomycins. | Addition of L-proline has been shown to increase lincomycin production by 23%[4]. |

| Shikimic acid | An intermediate in the biosynthetic pathway of the amino acid moiety. | Can enhance the production of related secondary metabolites[2]. |

Experimental Protocol: Precursor Feeding Study

-

Culture Setup: Establish your Streptomyces culture under optimal fermentation conditions.

-

Precursor Addition: Prepare sterile stock solutions of the precursors to be tested. Add the precursors to the culture flasks at different concentrations and at various time points during the fermentation (e.g., at the beginning or at the onset of the stationary phase).

-

Control Group: Maintain a set of cultures without any precursor addition as a control.

-

Monitoring and Analysis: Monitor the culture growth and this compound production over time. Harvest samples at regular intervals and analyze for biomass and product concentration.

Issue 2: Inconsistent Yields Between Batches

Q3: I'm observing significant variability in this compound yield from one fermentation batch to another, even with consistent process parameters. What could be the cause?

A3: Batch-to-batch inconsistency can often be attributed to the genetic instability of the producing strain. Streptomyces species are known to undergo genomic changes, such as amplifications and deletions, which can affect secondary metabolite production[5].

Troubleshooting Strain Instability:

-

Strain Re-isolation: Re-isolate single colonies from your stock culture and screen them for antibiotic production to ensure you are starting with a high-producing variant.

-

Working Cell Bank: Create a well-characterized working cell bank from a high-producing isolate to ensure consistency in your starting material.

-

Inducing Resistant Mutations: A novel approach involves inducing combined drug-resistant mutations, which has been shown to significantly and stepwise increase antibiotic production in Streptomyces coelicolor[6]. Mutants resistant to streptomycin, gentamicin, or rifampin have shown a 1.6 to 3-fold increase in actinorhodin production[6].

Frequently Asked Questions (FAQs)

Q4: What is the relationship between Lincomycin A and this compound?

A4: Lincomycin B is often an undesirable by-product in the fermentation process aimed at producing Lincomycin A. Clindamycin is a semi-synthetic derivative of Lincomycin A, created by a chemical modification (7-chloro-7-deoxylincomycin)[7]. The structural difference between Lincomycin A and B lies in the alkyl side chain of the proline derivative moiety[7].

Q5: Can I improve the yield through genetic engineering of the producing strain?

A5: Yes, genetic engineering is a powerful tool. Understanding the biosynthetic gene cluster for lincomycin can allow for targeted modifications to enhance the production of the desired compound and potentially reduce the formation of by-products like Lincomycin B. Strategies can include overexpressing regulatory genes or knocking out competing pathways.

Q6: How can I efficiently separate this compound from the fermentation broth?

A6: Nanofiltration (NF) membranes can be effectively used for the separation and recovery of clindamycin from fermentation wastewater[8]. This process can concentrate the product, making subsequent purification steps more efficient. For example, a study demonstrated concentrating clindamycin from 220 mg/L to 1940 mg/L[8].

Visualizations

Caption: Troubleshooting workflow for addressing low this compound yield.

Caption: Biosynthetic and synthetic relationships of lincomycins.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]

- 3. phcogrev.com [phcogrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recovery of clindamycin from fermentation wastewater with nanofiltration membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Matrix Effects in Clindamycin B Quantification

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding matrix effects in the quantification of Clindamycin B.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), these interfering components can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[2][3] This phenomenon is a significant concern in bioanalysis because it can compromise method precision and accuracy.[4] Ion suppression is the more commonly observed effect.[2]

Q2: What are the common causes of matrix effects in biological samples like plasma or serum?

A2: The most common sources of matrix effects in biological fluids are endogenous components such as phospholipids, salts, and proteins.[4] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI) and fouling the mass spectrometer source.[2][5] Exogenous compounds, including anticoagulants, co-administered drugs, or dosing vehicles, can also contribute to matrix effects.[4]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: There are two primary methods to assess matrix effects:

-